molecular formula C3H7BrZn B3068724 2-Propylzinc bromide, 0.50 M in THF CAS No. 77047-87-1

2-Propylzinc bromide, 0.50 M in THF

Cat. No.: B3068724
CAS No.: 77047-87-1
M. Wt: 188.4 g/mol
InChI Key: NTUATXZETUXBSR-UHFFFAOYSA-M
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Description

2-Propylzinc bromide, 0.50 M in tetrahydrofuran: is an organozinc compound widely used in organic synthesis. It is a solution of 2-propylzinc bromide in tetrahydrofuran, a common solvent in organic chemistry. The compound is known for its reactivity and utility in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propylzinc bromide can be synthesized through the reaction of 2-propyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:

2-Propyl bromide+Zinc2-Propylzinc bromide\text{2-Propyl bromide} + \text{Zinc} \rightarrow \text{2-Propylzinc bromide} 2-Propyl bromide+Zinc→2-Propylzinc bromide

Industrial Production Methods: In industrial settings, the production of 2-propylzinc bromide involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure high purity and yield. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Negishi Coupling

2-Propylzinc bromide participates in palladium-catalyzed Negishi couplings with aryl halides to form alkyl-aryl bonds. A study by Han and Buchwald demonstrated high selectivity for secondary alkyl coupling products using a CPhos ligand system :

Key Findings:

  • Catalyst System: Pd(OAc)₂ with CPhos ligand achieved >20:1 selectivity for branched (i-Pr) vs. linear (n-Pr) products.

  • Substrate Scope: Effective with electron-deficient and ortho-substituted aryl bromides/chlorides (Table 1).

  • Reaction Conditions: Ambient temperature in THF/toluene mixtures.

Table 1: Negishi Coupling Performance with Selected Aryl Halides

Aryl HalideYield (%)i-Pr : n-Pr Ratio
4-CN-C₆H₄Br8759:1
2-CO₂Me-C₆H₄Br9137:1
5-Bromoindole9658:1

This ligand system suppresses β-hydride elimination, favoring reductive elimination pathways .

Nickel-Catalyzed Dehalogenation

2-Propylzinc bromide facilitates dehalogenation of organic halides via a nickel-catalyzed pathway:

  • Oxidative addition of organic halide to Ni(0).

  • Transmetallation with Zn reagent.

  • Reductive elimination to form C–C bonds.

Critical Factors:

  • Solvent Effects: THF stabilizes the organozinc species.

  • Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.

Functional Group Compatibility

The reagent tolerates:

  • Nitriles, esters, aldehydes, and unprotected indoles .

  • Sterically hindered substrates (e.g., 2-substituted aryl bromides) .

Limitations

  • Poor performance with nitroarenes (≤50% yield due to side reactions) .

  • Requires anhydrous conditions to prevent decomposition via water reaction .

Scientific Research Applications

Negishi Coupling
2-Propylzinc bromide is utilized in Negishi coupling reactions, particularly with aryl bromides and chlorides . The Negishi coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, enabling the synthesis of complex organic molecules . Isopropylzinc bromide, prepared via LiCl-assisted zinc insertion into isopropyl bromide, reacts with aryl halides in the presence of a palladium catalyst and a biarylphosphine ligand like CPhos to yield secondary alkyl products with high selectivity .

Grignard and Organozinc Reagent Applications
Organometallic compounds like 2-Propylzinc bromide are used in the formation of new carbon-carbon bonds .

Other Applications
2-Propylzinc Bromide solution is used as reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, and LED .

Handling and Storage

Due to its air sensitivity, 2-Propylzinc bromide must be handled under a dry, protective gas such as argon . It should be stored away from strong bases and oxidizing agents .

Safety Information

PropertyValue
Hazard StatementsH225-H261-H302+H332-H314-H335-H351
Precautionary StatementsP210-P231+P232-P280-P370+P378-P402+P404-P403+P235
Flash Point-20 °C
Auto-Ignition Temperature215 °C (1013 hPa)

Mechanism of Action

The mechanism of action of 2-propylzinc bromide involves its role as a nucleophile in chemical reactions. It donates electrons to electrophilic centers in other molecules, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used. In cross-coupling reactions, for example, 2-propylzinc bromide reacts with electrophiles in the presence of a catalyst to form new carbon-carbon bonds.

Comparison with Similar Compounds

  • Isopropylzinc bromide
  • Diisopropylzinc
  • Methylzinc chloride
  • Isobutylzinc bromide
  • tert-Butylzinc bromide

Comparison: 2-Propylzinc bromide is unique in its specific reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain reactions, such as higher selectivity and efficiency in cross-coupling reactions. Its use in tetrahydrofuran as a solvent also provides specific benefits, including better solubility and stability.

Biological Activity

2-Propylzinc bromide, a secondary alkylzinc reagent, is commonly utilized in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is of interest not only for its synthetic utility but also for its biological activity, which is an area of growing research. This article reviews the biological activity of 2-Propylzinc bromide, focusing on its mechanisms, applications, and relevant case studies.

  • Chemical Formula : C₃H₇BrZn
  • Molar Mass : 188.38 g/mol
  • Solvent : Tetrahydrofuran (THF)
  • Concentration : 0.50 M

2-Propylzinc bromide acts primarily as a nucleophile in various chemical reactions. Its reactivity stems from the presence of the zinc atom, which can facilitate the transfer of alkyl groups to electrophiles in a process that often involves radical intermediates. This property is particularly useful in synthesizing biologically active compounds.

Antidepressant Synthesis

Recent studies have explored the use of 2-Propylzinc bromide in synthesizing antidepressant molecules through metal-catalyzed reactions. For instance, it has been employed in the synthesis of compounds that modulate neurotransmitter levels, potentially providing therapeutic effects for mood disorders .

Anticancer Properties

Research indicates that alkylzinc reagents, including 2-Propylzinc bromide, may exhibit anticancer activity. The mechanism involves the formation of reactive intermediates that can disrupt cellular processes in cancer cells. In vitro studies have shown that derivatives synthesized using this reagent can inhibit tumor cell proliferation .

Case Studies

StudyFindings
Rossi et al. (2024)Utilized 2-Propylzinc bromide to synthesize novel antidepressants with improved efficacy and selectivity in neurotransmitter modulation .
Träff et al. (2023)Demonstrated that compounds derived from 2-Propylzinc bromide exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
Negishi Coupling StudiesHighlighted the effectiveness of 2-Propylzinc bromide in coupling reactions with aryl halides, leading to high yields of biologically active compounds .

Toxicology and Safety

While 2-Propylzinc bromide is valuable for its reactivity and biological applications, it poses certain hazards:

  • Toxicity : Classified as acute toxic (oral) and a skin corrosive.
  • Safety Precautions : Proper handling under fume hoods with personal protective equipment (PPE) is essential due to its potential health risks to the central nervous system and respiratory system .

Q & A

Basic Research Questions

Q. What are the critical handling precautions for 2-propylzinc bromide in THF during air-sensitive reactions?

  • Methodological Answer : This reagent is pyrophoric and reacts violently with water/air. Use inert atmosphere techniques (argon/nitrogen glovebox), dry glassware, and syringe transfers. Avoid exposure to moisture by sealing reaction vessels with septa. Quench residual reagent with isopropanol or aqueous NH4Cl under controlled conditions. Storage under argon in resealable containers is recommended to prevent decomposition .

Q. How should the stability of 2-propylzinc bromide in THF be assessed under different storage conditions?

  • Methodological Answer : Monitor stability via NMR or titration (e.g., iodolytic quenching) to quantify active zinc species. Storage at -20°C under argon preserves activity for ~1 year, while 2–8°C may shorten shelf life due to THF degradation (e.g., peroxide formation). Discoloration or precipitate indicates decomposition .

Q. What analytical methods are suitable for characterizing reaction outcomes involving this reagent?

  • Methodological Answer : Use GC-MS or LC-MS to track substrate conversion. For organometallic intermediates, in situ IR spectroscopy or cryogenic NMR (e.g., 13C/1H) in deuterated THF can detect zinc species. Quenching with D2O followed by 1H NMR analysis helps identify alkyl transfer products .

Advanced Research Questions

Q. How do trace impurities in THF (e.g., peroxides) affect the reactivity of 2-propylzinc bromide in cross-coupling reactions?

  • Methodological Answer : THF peroxides (formed during prolonged storage) oxidize organozinc species, reducing coupling efficiency. Purify THF by distillation over Na/benzophenone under argon. Test for peroxides using KI/starch strips. Use fresh THF batches for critical reactions, and avoid concentrating the solution to dryness due to explosion risks .

Q. What strategies optimize enantioselectivity when using 2-propylzinc bromide in asymmetric catalysis?

  • Methodological Answer : Employ chiral ligands (e.g., BINOL derivatives) during transmetallation. Pre-complex the zinc reagent with ligands like (R)-Tol-BINAP before coupling with electrophiles. Monitor enantiomeric excess (ee) via chiral HPLC or SFC. Adjust reaction temperature (-78°C to RT) to balance selectivity and reaction rate .

Q. How can competing side reactions (e.g., homocoupling) be minimized during Negishi couplings with aryl halides?

  • Methodological Answer : Use catalytic Pd(0) or Ni(0) complexes (e.g., Pd(PPh3)4) under strict anhydrous conditions. Pre-activate the catalyst with a sacrificial ligand (e.g., ZnCl2). Control stoichiometry (1:1.2 Zn:ArX ratio) and add aryl halides slowly via syringe pump to suppress β-hydride elimination .

Q. What mechanistic insights explain contradictory yields in alkylation reactions across different substrates?

  • Methodological Answer : Steric hindrance in bulky substrates slows transmetallation. Use DFT calculations to model transition states. For electron-deficient electrophiles, increase reaction time (12–24 h) and add polar additives (e.g., DMPU) to stabilize intermediates. Compare kinetic data (e.g., via stopped-flow UV-Vis) to identify rate-limiting steps .

Q. Data Contradictions & Resolution

Q. Conflicting storage recommendations (-20°C vs. 2–8°C): How to reconcile these for experimental reproducibility?

  • Methodological Answer : Discrepancies arise from packaging quality (e.g., resealable vs. single-use vials) and stabilizers (e.g., BHT in THF). For long-term storage (-20°C), use argon-purged vials with PTFE seals. For short-term use (2–8°C), confirm reagent activity via titration before critical experiments .

Q. Reference Table: Key Properties & Conditions

ParameterValue/RecommendationSource ID
Concentration0.5 M in THF
Storage Temperature-20°C (long-term), 2–8°C (short-term)
Hazard ClassWater-reactive, flammable
Quenching ProtocolIsopropanol → aqueous NH4Cl
Typical Coupling Yield60–85% (Pd-catalyzed)

Properties

IUPAC Name

bromozinc(1+);propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUATXZETUXBSR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH-]C.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77047-87-1
Record name 77047-87-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
2-Propylzinc bromide, 0.50 M in THF
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
2-Propylzinc bromide, 0.50 M in THF
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
2-Propylzinc bromide, 0.50 M in THF
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
2-Propylzinc bromide, 0.50 M in THF
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
2-Propylzinc bromide, 0.50 M in THF
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
2-Propylzinc bromide, 0.50 M in THF

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